molecular formula C17H9F7N2O3S B2998250 3-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile CAS No. 1025628-30-1

3-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile

Cat. No.: B2998250
CAS No.: 1025628-30-1
M. Wt: 454.32
InChI Key: OZBUXUHUVVVMSU-LCYFTJDESA-N
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Description

This compound features a prop-2-enenitrile backbone substituted with:

  • A 2-fluoro-5-(trifluoromethyl)phenylamino group, derived from 2-fluoro-5-(trifluoromethyl)aniline (C₇H₅F₄N; molar mass 179.11 g/mol) .
  • A 4-(trifluoromethoxy)phenylsulfonyl group, contributing electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name

(Z)-3-[2-fluoro-5-(trifluoromethyl)anilino]-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F7N2O3S/c18-14-6-1-10(16(19,20)21)7-15(14)26-9-13(8-25)30(27,28)12-4-2-11(3-5-12)29-17(22,23)24/h1-7,9,26H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBUXUHUVVVMSU-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)/C(=C\NC2=C(C=CC(=C2)C(F)(F)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F7N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile is a synthetic compound with significant potential in various biological applications. Its unique chemical structure, characterized by fluorinated phenyl groups and a nitrile functional group, suggests diverse biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C15H14F4N2O
  • Molecular Weight : 314.28 g/mol
  • CAS Number : [Not provided in the search results; typically required for identification]

Biological Activity Overview

The compound's biological activity has been studied in various contexts, particularly its effects on different biological systems and potential therapeutic applications.

Antidepressant Activity

Recent studies have highlighted the antidepressant-like effects of similar fluorinated compounds. For instance, compounds containing trifluoromethyl groups have shown modulation of the serotonergic and noradrenergic systems, which are crucial for mood regulation. A study indicated that such compounds could potentially lead to new antidepressant therapies due to their ability to influence serotonin receptors, particularly 5-HT1A and 5-HT3 receptors .

Anti-inflammatory Potential

Compounds with similar structures have been investigated for their anti-inflammatory properties. The inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation, has been a focal point. These compounds showed promise as selective mPGES-1 inhibitors, which could lead to new treatments for inflammatory diseases .

Study 1: Antidepressant-like Effects

A comparative study evaluated the antidepressant-like effects of various compounds similar to this compound. The findings suggested significant activity in behavioral models such as the Forced Swim Test (FST) and Tail Suspension Test (TST), indicating potential for development into antidepressants .

CompoundTestResult
CF3SePBFSTSignificant reduction in immobility time
CF3SePBTSTSimilar results as above

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of fluorinated compounds. The evaluation of mPGES-1 inhibition revealed that these compounds could effectively reduce inflammation markers in vitro, suggesting a pathway for therapeutic use against inflammatory conditions .

CompoundIC50 (μM)Inhibition (%)
Compound A2580
Compound B1590

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & Source Key Structural Features Molecular Weight (g/mol) Functional Groups & Implications Observed/Inferred Properties
Target Compound : 3-((2-Fluoro-5-(trifluoromethyl)phenyl)amino)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile - Enenitrile backbone
- -CF₃, -OCF₃, and sulfonyl groups
~520–540 (estimated) High electronegativity, metabolic stability, potential covalent binding via enenitrile Likely high membrane permeability; suited for covalent drug design
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile () - Chlorophenyl sulfonyl
- Pyridylthio group
Not reported Increased lipophilicity from -Cl; thioether may enhance metal binding Potential use in metal-catalyzed reactions or as enzyme inhibitors
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile () - Nitro (-NO₂) group
- Thiazole ring
Not reported Electron-withdrawing -NO₂ enhances reactivity; thiazole may improve π-π stacking Possible antibacterial/antifungal activity; nitro group may pose metabolic instability
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine () - Benzimidazole core
- Imidazole and pyridine heterocycles
534.4 (M+H⁺) Rigid heterocycles improve target binding; -OCF₃ enhances stability Reported in kinase inhibition studies; high-resolution crystallography data available
5-Amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide () - Sulfonamide group
- Dual -CF₃ substitutions
Not reported Sulfonamide acidity (pKa ~10) enables hydrogen bonding; -CF₃ improves pharmacokinetics Common in COX-2 inhibitors or diuretics; comparable stability to target compound

Key Findings from Comparative Analysis

Electronic Effects :

  • The target compound’s trifluoromethoxy (-OCF₃) group offers superior metabolic stability compared to chlorophenyl () or nitro () substituents, which may undergo enzymatic reduction or hydrolysis .
  • Sulfonyl vs. Sulfonamide : The target’s sulfonyl group is less acidic than sulfonamides (), reducing ionization at physiological pH and enhancing membrane permeability .

Heterocyclic Influence :

  • Rigid heterocycles (e.g., benzimidazole in ) improve target affinity but reduce synthetic accessibility compared to the target’s simpler enenitrile scaffold .

Reactivity :

  • The enenitrile moiety in the target and compounds may act as a Michael acceptor, enabling covalent bond formation with cysteine residues in enzymes (e.g., kinases) .

Thermal and Chemical Stability :

  • Fluorinated aromatic systems (e.g., -CF₃ in the target and compounds) resist oxidative degradation, as evidenced by high melting points (e.g., 225–227°C in ) and stability in aqueous/organic mixtures .

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